

biological activity comparison of 4-(methoxymethyl)piperidine analogs

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Compound of Interest

Compound Name: 4-(Methoxymethyl)piperidine
Hydrochloride

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A Comparative Guide to the Biological Activity of 4-(Methoxymethyl)piperidine Analogs for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activity of analogs based on the 4-(methoxymethyl)piperidine scaffold. The focus is on their activity as dopamine D4 receptor antagonists and opioid receptor agonists, supported by experimental data from published research. Detailed experimental protocols and visualizations of relevant biological pathways are included to facilitate understanding and further research.

Dopamine D4 Receptor Antagonism

A series of 4,4-difluoro-3-(phenoxyethyl)piperidine analogs, which are structurally related to 4-(methoxymethyl)piperidine, have been synthesized and evaluated as potent and selective antagonists for the dopamine D4 receptor (D4R).^{[1][2]} These compounds are of interest for their potential therapeutic application in conditions such as L-DOPA-induced dyskinesias in Parkinson's disease.^{[1][2]}

Comparative Binding Affinity of 3,3-Difluoropiperidine Analogs

The following table summarizes the binding affinities (K_i , in nM) of various 3,3-difluoropiperidine analogs at the human dopamine D4 receptor. The structure-activity relationship (SAR) indicates that substitutions on the phenoxy ring significantly impact potency.

Compound ID	R Group (Substitution on Phenoxy Ring)	Ki (nM) for hD4R
7a	4-fluoro	140
7b	3,4-difluoro	320
7c	4-fluoro-3-methyl	190
7d	3-fluoro	>10,000
7e	4-methyl	>10,000

Data sourced from ChemRxiv.[1]

Comparative Binding Affinity of 4,4-Difluoropiperidine Analogs

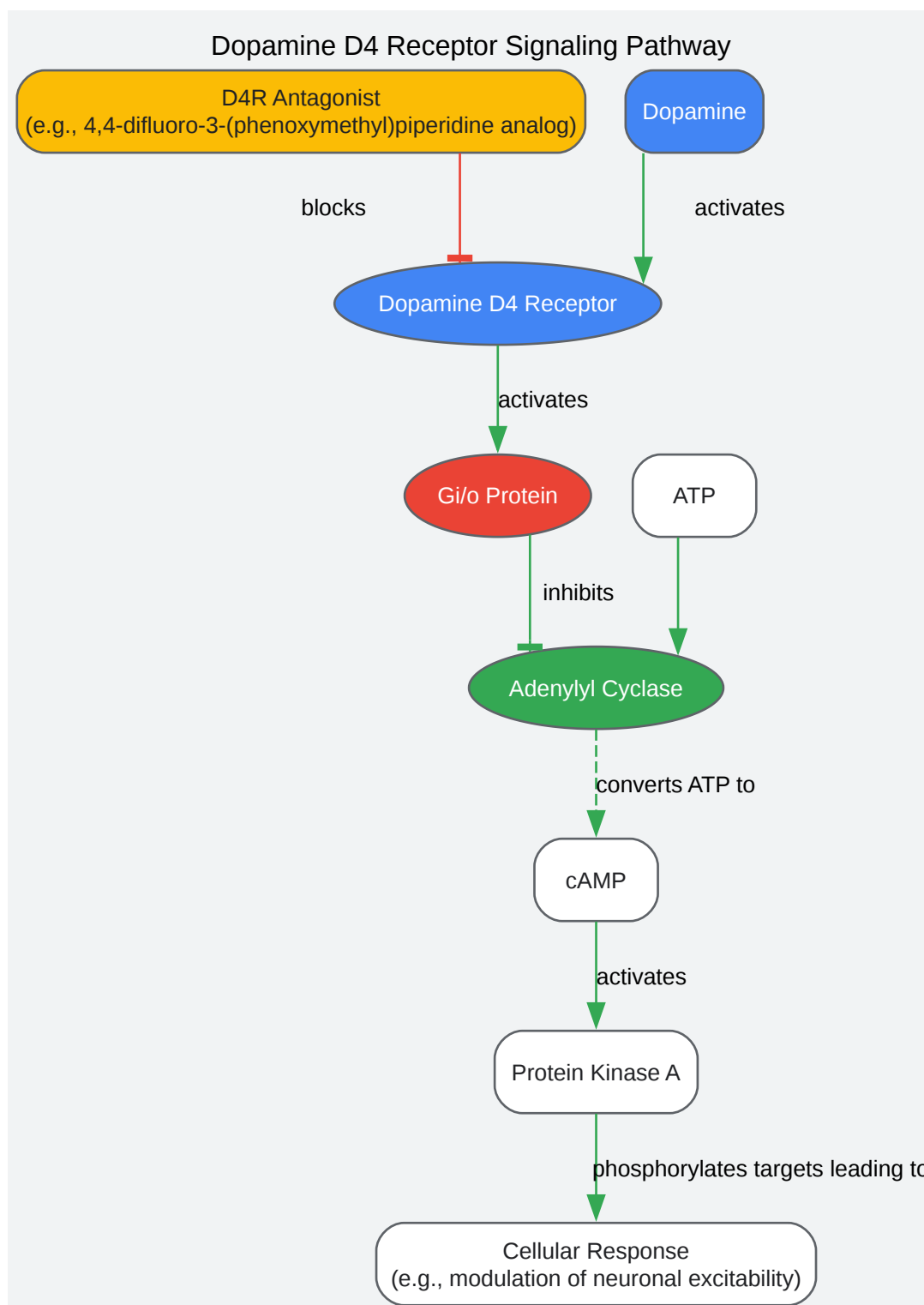
Replacing the 3,3-difluoro with a 4,4-difluoropiperidine scaffold led to a significant increase in binding affinity. The 3,4-difluorophenyl substitution was found to be the most potent in this series.[1][2]

Compound ID	R Group (Substitution on Phenoxy Ring)	Ki (nM) for hD4R
8a	4-fluoro	140
8b	3,4-difluoro	5.5
8c	3-methyl	13
8d	4-chloro	53
8e	H	27
8f	3-fluoro-4-methyl	72

Data sourced from ChemRxiv and PubMed Central.[1][2]

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.



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Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

The binding affinity of the compounds for the dopamine D4 receptor was determined using a radioligand competition binding assay.^[3]

- **Cell Culture and Membrane Preparation:** Human embryonic kidney (HEK293) cells stably expressing the human recombinant D4 receptor were cultured and harvested. The cell membranes were prepared by homogenization and centrifugation.
- **Binding Assay:** The assay was performed in 96-well plates. Each well contained cell membranes, the radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the competitor compound (the 4-(methoxymethyl)piperidine analog).
- **Incubation:** The plates were incubated to allow the binding to reach equilibrium.
- **Separation and Scintillation Counting:** The bound and free radioligand were separated by rapid filtration. The filters were then washed, and the amount of bound radioactivity was determined by liquid scintillation counting.
- **Data Analysis:** The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The K_i values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Opioid Receptor Agonism

Analogues of 4-methoxymethyl fentanyl, specifically derivatives of N-[1-(2-phenylethyl)-4-methoxymethyl-4-piperidinyl]-N-propionylaniline, have been synthesized and evaluated for their analgesic activity.^[4]

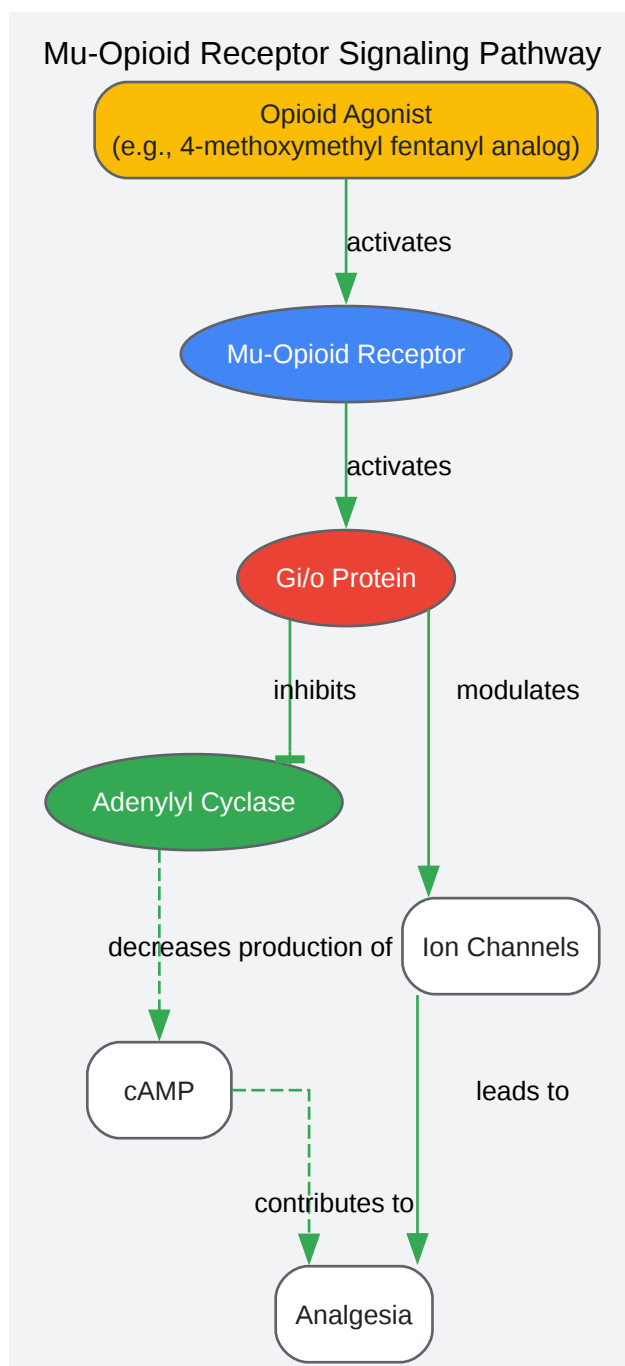
Analgesic Activity of 4-Methoxymethyl Fentanyl Analogs

While specific quantitative data for a full series is not readily available in the English abstract, the study reports that most of the synthesized compounds exhibited strong narcotic analgesic activities in a mouse hot plate test.^[4] The activity, however, was generally lower than that of

the corresponding 4-methoxycarbonyl fentanyl analogs.^[4] This suggests that the methoxymethyl group at the 4-position of the piperidine ring is a viable modification for producing potent opioid agonists, though perhaps not optimal for maximizing potency compared to a methoxycarbonyl group.

Mu-Opioid Receptor Signaling Pathway

Fentanyl and its analogs primarily exert their analgesic effects by acting as agonists at the mu-opioid receptor (MOR), another GPCR that signals through the Gi/o pathway.



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Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Protocol: Mouse Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the analgesic effects of drugs in animals. [4]

- **Apparatus:** A hot plate apparatus is used, which consists of a heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- **Animal Acclimatization:** Mice are acclimatized to the testing room and handled by the experimenter prior to the test.
- **Baseline Measurement:** Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. This is the baseline latency.
- **Drug Administration:** The test compound (4-methoxymethyl fentanyl analog) is administered to the mice, typically via injection (e.g., intravenous or intraperitoneal).
- **Post-treatment Measurement:** At specific time intervals after drug administration, the mice are again placed on the hot plate, and the response latency is measured. A cut-off time is set to prevent tissue damage.
- **Data Analysis:** The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$.

Conclusion

The 4-(methoxymethyl)piperidine scaffold serves as a versatile platform for the development of biologically active compounds. The presented data highlights its utility in creating potent and selective dopamine D4 receptor antagonists, as well as potent opioid receptor agonists. The structure-activity relationships derived from these studies provide valuable insights for the design of future analogs with improved pharmacological profiles for various therapeutic applications. Further research into a wider range of substitutions and biological targets is warranted to fully explore the potential of this chemical scaffold.

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